Product packaging for Ticlopidine(Cat. No.:CAS No. 55142-85-3)

Ticlopidine

カタログ番号: B1205844
CAS番号: 55142-85-3
分子量: 263.8 g/mol
InChIキー: PHWBOXQYWZNQIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Ticlopidine is a thienopyridine-class antiplatelet agent that functions as a potent and irreversible antagonist of the P2Y12 subtype of the ADP receptor on platelets . Its active metabolite prevents ADP from activating the glycoprotein GPIIb/IIIa complex, which is essential for fibrinogen binding and subsequent platelet aggregation . This mechanism provides a strong foundation for research into thrombotic and cardiovascular diseases . Following oral administration, the antiplatelet effect of this compound has an onset of approximately 6 hours and reaches its peak after several days of repeated dosing . The compound is extensively metabolized in the liver by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4, leading to several oxidative metabolites . Researchers value this compound as a tool for studying platelet biology and as a reference compound when investigating newer P2Y12 inhibitors. It is critical to note that this compound has been associated with serious hematological adverse effects in clinical settings, including neutropenia, thrombotic thrombocytopenic purpura (TTP), and aplastic anemia . This product is provided strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14ClNS B1205844 Ticlopidine CAS No. 55142-85-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(2-chlorophenyl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNS/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14/h1-4,6,8H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWBOXQYWZNQIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023669
Record name Ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ticlopidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1 [ug/mL] (The mean of the results at pH 7.4), Freely soluble, 2.19e-02 g/L
Record name SID50085878
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Ticlopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticlopidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55142-85-3
Record name Ticlopidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55142-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ticlopidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ticlopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ticlopidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ticlopidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.071
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICLOPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM90ZUW7M1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ticlopidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

approx. 1 189°C
Record name Ticlopidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Ii. Molecular and Cellular Mechanisms of Ticlopidine S Antiplatelet Activity

Ticlopidine as a Prodrug and Bioactivation Pathways

This compound itself exhibits minimal in vitro antiplatelet activity at concentrations achieved in vivo. Its therapeutic action is entirely dependent on its biotransformation into active metabolites. This process is initiated in the liver and involves several enzymatic steps, primarily mediated by the cytochrome P450 (CYP) enzyme system.

Role of Hepatic Metabolism in this compound Activation

Following oral administration, this compound is extensively metabolized in the liver drugbank.comresearchgate.netnih.govwikipedia.org. Studies indicate that only trace amounts of the parent drug are detected in the systemic circulation after metabolism drugbank.com. The liver's metabolic machinery is essential for converting the inactive prodrug into its pharmacologically active form. This extensive hepatic metabolism is a defining characteristic of this compound's pharmacokinetic profile.

Identification of Active Metabolites of this compound

The conversion of this compound to its active form involves the generation of a reactive thiol-containing metabolite, often through a thiolactone intermediate researchgate.netnih.gov. While the precise chemical structure of the primary active metabolite in humans has been challenging to isolate due to its instability, research has identified key intermediates and active moieties. In preclinical studies using rat models, UR-4501 was identified as an active metabolite derived from 2-oxo-ticlopidine, demonstrating potent inhibition of platelet aggregation nih.govbps.ac.uknih.gov. This active metabolite is chemically and biologically unstable, precluding its direct synthesis or storage academie-sciences.fr.

Cytochrome P450 Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is primarily catalyzed by several members of the cytochrome P450 (CYP) superfamily. Key enzymes identified as playing significant roles include CYP2C19, CYP2B6, CYP3A4, and CYP1A2 smpdb.canih.gov.

CYP2C19: This enzyme is a major catalyst in this compound oxidation, leading to the formation of metabolites such as the keto tautomer of 2-hydroxythis compound and dimers of this compound S-oxide acs.orgresearchgate.net. Notably, this compound acts as a selective, mechanism-based inhibitor of CYP2C19 nih.govacs.orgresearchgate.net.

CYP2B6: This enzyme is also involved in the metabolism of this compound, contributing to the formation of metabolites like 2-oxoclopidogrel. This compound is also recognized as a potent mechanism-based inhibitor of CYP2B6 smpdb.canih.gov.

CYP3A4 and CYP1A2: These enzymes are also implicated in the metabolic pathways of this compound smpdb.canih.gov. CYP1A2, in particular, is involved in the formation of 2-oxoclopidogrel and is also inhibited by this compound, albeit with higher concentrations required compared to CYP2B6 smpdb.cascispace.com.

Table 1: Key Cytochrome P450 Enzymes Involved in this compound Metabolism

CYP EnzymePrimary Role in this compound MetabolismKey Metabolites Identified (where specified)
CYP2C19Major catalyst; Mechanism-based inhibitor2-hydroxythis compound (keto tautomer), this compound S-oxide dimers
CYP2B6Significant catalyst; Mechanism-based inhibitor2-oxoclopidogrel
CYP3A4Contributes to metabolism-
CYP1A2Contributes to metabolism; Inhibited by this compound2-oxoclopidogrel

This compound's interaction with CYP enzymes extends beyond its own metabolism; it is also known to inhibit other CYP isoforms, which can lead to drug-drug interactions. The mechanism-based inhibition of CYP2C19 is particularly well-documented, with kinetic parameters characterizing this interaction.

Table 2: Kinetic Parameters of this compound-Mediated CYP2C19 Inactivation

ParameterValueUnitsReference
KI (Inhibition Constant)87μM acs.orgresearchgate.net
kinact (Inactivation Rate)3.2 x 10-3s-1 acs.orgresearchgate.net
t1/2max (Half-life of inactivation)3.4min acs.orgresearchgate.net
kinact/KI37L·mol-1·s-1 acs.orgresearchgate.net
Partition Ratio (r)26- acs.org

Formation of Reactive Metabolites and Metabolic Intermediates

During the metabolic activation of this compound, reactive intermediates and metabolites are formed. The thiophene (B33073) ring of this compound is particularly susceptible to bioactivation, leading to the generation of reactive species such as thiophene-S-oxides or thiophene-S-chlorides nih.govresearchgate.netacs.org. These electrophilic intermediates have the potential to covalently bind to cellular macromolecules, including proteins and DNA, which is thought to be implicated in some of the adverse effects associated with this compound nih.govresearchgate.netacs.org. Glutathione (GSH) adducts have been identified, serving as markers for the formation of these reactive species during metabolism acs.orgevotec.com. Two principal bioactivation pathways identified involve thiophene-S-oxidation and thiophene epoxidation acs.org.

Platelet Receptor Antagonism by this compound's Active Metabolite

The ultimate mechanism by which this compound exerts its antiplatelet effect is through the action of its active metabolite on a specific platelet receptor.

Irreversible Blockade of the P2Y12 ADP Receptor

The active metabolite of this compound functions as a specific antagonist of the P2Y12 receptor, a key adenosine (B11128) diphosphate (B83284) (ADP) receptor found on the surface of platelets drugbank.comnih.govwikipedia.orgnih.govwikipedia.orgahajournals.org. ADP binding to the P2Y12 receptor is critical for amplifying platelet activation and aggregation. The active metabolite of this compound irreversibly blocks this receptor by forming a covalent bond, likely a disulfide bridge with cysteine residues within the receptor nih.govacademie-sciences.frnih.gov. This irreversible interaction prevents ADP from binding to the P2Y12 receptor, thereby inhibiting the downstream signaling pathways that lead to platelet activation, shape change, and aggregation drugbank.comnih.govwikipedia.org. The blockade is specific to the P2Y12 receptor, sparing other purinergic receptors nih.gov. Consequently, the antiplatelet effect persists for the lifespan of the affected platelet, which is approximately 7 to 10 days, as the receptor is not regenerated until new platelets are produced academie-sciences.frnih.gov.

Iii. Pharmacodynamics and Pharmacokinetics of Ticlopidine

Time-Course of Antiplatelet Effects and Recovery

The antiplatelet action of ticlopidine is not immediate but develops over time and persists even after the drug is discontinued (B1498344).

The onset of this compound's antiplatelet activity is observed within 24 to 48 hours of administration. nih.govahajournals.org Some studies indicate that inhibition of platelet aggregation can be detected within two days of starting a regimen of 250 mg twice daily. hres.ca The time to reach maximal platelet aggregation inhibition is generally reported to be between 3 to 5 days of continuous therapy. nih.govahajournals.org Other research suggests this period could extend to 8 to 11 days. hres.ca The inhibition of platelet aggregation is both dose- and time-dependent. nih.gov

The primary mechanism of this compound involves its active metabolite, which irreversibly blocks the P2Y12 component of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the platelet surface. wikipedia.org This blockage prevents the binding of fibrinogen to the glycoprotein (B1211001) GPIIb/IIIa complex, a critical step in platelet aggregation. drugbank.com By interfering with ADP-mediated platelet activation, this compound also indirectly inhibits aggregation induced by other agonists like collagen, arachidonic acid, and thrombin. nih.govahajournals.org

Table 1: Onset and Maximal Effect of this compound on Platelet Aggregation

ParameterTimeframe
Onset of Action24 - 48 hours nih.govahajournals.org
Maximal Inhibition3 - 5 days nih.govahajournals.org or 8 - 11 days hres.ca

The antiplatelet effect of this compound is long-lasting due to the irreversible nature of the binding of its active metabolite to the platelet ADP receptor. academie-sciences.fr This means the effect persists for the entire lifespan of the affected platelets. academie-sciences.frhres.ca Consequently, platelet function remains inhibited for several days after the cessation of the drug. academie-sciences.fr

Recovery of normal platelet function is a gradual process that depends on platelet turnover, as new platelets must be produced to replace the affected ones. academie-sciences.fr The antiplatelet activity can still be present 72 hours after the final dose. nih.gov Full recovery of platelet function may take approximately one to two weeks after discontinuing the medication. wikipedia.org

Absorption, Distribution, and Elimination Characteristics

The journey of this compound through the body involves rapid absorption, extensive protein binding, and complex elimination pathways.

This compound is well-absorbed after oral administration, with an absorption rate greater than 80%. drugbank.comwikidoc.org Peak plasma concentrations are typically reached approximately 2 hours after dosing. wikidoc.orgmims.com

The presence of food has a notable impact on the bioavailability of this compound. Taking the drug with a meal increases its oral bioavailability by about 20%. wikidoc.orgrxlist.comnih.gov This is thought to be due to an increase in the rate and extent of absorption. nih.gov For this reason, administration with food is often recommended. rxlist.com Conversely, the use of antacids can decrease the absorption of this compound by approximately 18-20%. rxlist.comnih.gov

Table 2: Factors Influencing this compound Bioavailability

FactorEffect on Bioavailability
FoodIncreases by ~20% wikidoc.orgrxlist.comnih.gov
AntacidsDecreases by ~18-20% rxlist.comnih.gov

This compound is highly bound to plasma proteins, with approximately 98% of the drug reversibly bound. wikipedia.orgdrugbank.comwikidoc.org This binding primarily occurs with serum albumin and lipoproteins and is nonsaturable over a wide range of concentrations. drugbank.comwikidoc.org this compound also binds to alpha-1 acid glycoprotein to a lesser extent, around 15% or less. drugbank.comwikidoc.org In vitro studies have shown that this compound does not alter the plasma protein binding of drugs like propranolol (B1214883) and phenytoin. wikidoc.orgdrugs.com

This compound exhibits nonlinear pharmacokinetics, meaning its clearance decreases significantly with repeated dosing. wikipedia.orgwikidoc.org This characteristic is attributed to the drug's auto-inhibition of its own metabolism, likely through the inhibition of cytochrome P450 enzymes such as CYP2C19 and CYP2B6. thoracickey.comhelsinki.finiph.go.jp

After a single 250 mg dose, the apparent half-life of this compound is about 12.6 hours in younger individuals and can increase with age. drugbank.comwikidoc.org However, with repeated dosing, the terminal elimination half-life extends to 4 to 5 days. wikipedia.orgwikidoc.org Consequently, steady-state plasma levels are typically achieved after approximately 14 to 21 days of continuous therapy. wikidoc.orgdrugs.com

The clearance of this compound also shows interindividual variability, which can be partly explained by differences in metabolic capacity. nih.gov For instance, clearance tends to decrease in elderly patients, leading to higher steady-state trough levels compared to younger populations. wikidoc.orgdrugs.com this compound is extensively metabolized by the liver, with metabolites being eliminated primarily through the urine (about 60%) and feces (about 23%). drugbank.commims.com

Table 3: this compound Pharmacokinetic Parameters

ParameterSingle DoseRepeated Dosing
Half-life ~12.6 hours wikidoc.orgdrugs.com4 - 5 days wikipedia.orgwikidoc.org
Time to Steady State N/A14 - 21 days wikidoc.orgdrugs.com

Excretion Pathways (Renal and Fecal)

This compound is extensively metabolized by the liver, with very little of the unchanged drug being excreted by the kidneys. unboundmedicine.comfda.gov The elimination of this compound and its numerous metabolites from the body occurs through two primary routes: renal (urine) and fecal excretion. wikipedia.orgpharmacylibrary.com

Following oral administration, approximately 60% of the administered dose is recovered in the urine as metabolites. fda.govdrugbank.commedicaldialogues.in A smaller portion, about 23%, is eliminated through the feces. fda.govdrugbank.commedicaldialogues.in It is noteworthy that a fraction of the drug excreted in the feces consists of intact this compound, which may be a result of biliary excretion. fda.govwikidoc.org The clearance of this compound has been observed to decrease with age. fda.govdrugbank.com

Table 1: this compound Excretion Profile

Excretion Route Percentage of Dose Form of Excreted Compound
Renal (Urine) ~60% Metabolites

This table summarizes the primary routes of elimination for this compound and its byproducts.

Pharmacodynamic Variability and Determinants of Response

The antiplatelet effect of this compound can vary significantly among individuals. This variability is a crucial consideration as it can impact the drug's efficacy in preventing thrombotic events. ahajournals.orgnih.gov The primary factors contributing to this heterogeneity in response are inter-individual differences in metabolism and genetic makeup. nih.govcapes.gov.br

Inter-individual Variability in Antiplatelet Response

This compound, like other thienopyridines, is a prodrug that must be converted into an active metabolite to exert its antiplatelet effect. medicaldialogues.innih.gov This metabolic activation, primarily carried out by the hepatic cytochrome P450 (CYP) enzyme system, is not uniform across all patients. nih.govcapes.gov.brresearchgate.net The efficiency of this conversion process is a major determinant of the resulting concentration of the active metabolite and, consequently, the level of platelet inhibition. nih.govcapes.gov.br

Studies have documented a wide range of antiplatelet responses among patients treated with thienopyridines. nih.gov This variability means that some individuals may experience a suboptimal therapeutic effect, a phenomenon sometimes referred to as "resistance," which can have clinical implications. ahajournals.orgahajournals.org

Genetic Polymorphisms and this compound Metabolism/Response

Genetic variations, particularly in the genes encoding CYP enzymes, play a significant role in the observed inter-individual variability of this compound's antiplatelet effect. nih.govcapes.gov.br The CYP2C19 enzyme is heavily involved in the metabolism of several drugs, including this compound. dovepress.comdiasorin.com

Polymorphisms in the CYP2C19 gene can lead to different enzyme activity levels, categorizing individuals into different metabolizer phenotypes:

Extensive metabolizers (EMs) possess normal enzyme function. diasorin.com

Intermediate metabolizers (IMs) have reduced enzyme activity. diasorin.com

Poor metabolizers (PMs) have significantly low or no enzyme activity. diasorin.com

Research has explored the impact of these genetic differences on the efficacy of thienopyridine antiplatelet agents. While the influence of CYP2C19 polymorphisms on clopidogrel (B1663587) response is well-documented, with poor metabolizers showing a diminished antiplatelet effect, the effect on this compound appears to be different. ahajournals.orgnih.govnih.gov Some studies suggest that the antiplatelet effect of this compound is not significantly affected by CYP2C19 polymorphisms. ahajournals.orgnih.gov This has led to the consideration of this compound as a potential alternative for patients who are poor metabolizers of clopidogrel due to their genetic makeup. ahajournals.orgnih.gov

Table 2: Influence of CYP2C19 Polymorphisms on Thienopyridine Response

Drug CYP2C19 Poor Metabolizer (PM) Status Impact on Antiplatelet Response
Clopidogrel Associated with loss-of-function alleles (*2, *3) Reduced antiplatelet effect, higher residual platelet activity. nih.govnih.govscielo.org.mx

This table provides a comparative overview of how genetic variations in the CYP2C19 enzyme can differentially affect the antiplatelet response to clopidogrel and this compound.

Iv. Clinical Efficacy and Outcomes in Thrombotic Disorders

Prevention of Cerebrovascular Events

Ticlopidine in Transient Ischemic Attacks (TIAs) and Stroke Prevention

This compound has demonstrated its effectiveness in the secondary prevention of stroke for individuals who have experienced a transient ischemic attack (TIA) or a minor stroke. ahajournals.orgnih.gov Large-scale clinical trials have shown that this compound can significantly lower the risk of a subsequent stroke in this patient population. ahajournals.orgnih.govahajournals.org The medication is considered a viable option, particularly for patients who are unable to tolerate aspirin (B1665792). ahajournals.orgnih.gov Its role in both primary and secondary stroke prevention has been established, highlighting its favorable risk-benefit profile in appropriate patient groups. ahajournals.orgnih.gov

Comparative Efficacy vs. Aspirin and Placebo in Stroke Prevention Trials (e.g., TASS, CATS)

Two major clinical trials, the this compound Aspirin Stroke Study (TASS) and the Canadian American this compound Study (CATS), have provided crucial data on the efficacy of this compound in stroke prevention. ahajournals.orgccjm.org

The Canadian American this compound Study (CATS) was a randomized, double-blind, placebo-controlled trial involving 1,072 patients who had a recent thromboembolic stroke. ccjm.orgreliasmedia.comnih.gov This study aimed to assess the effect of this compound in reducing the rate of subsequent stroke, myocardial infarction, or vascular death. nih.gov The results showed a significant benefit of this compound over placebo. nih.govthoracickey.com The annual event rate for the primary composite endpoint was 10.8% in the this compound group versus 15.3% in the placebo group, which translates to a relative risk reduction of 30.2%. ahajournals.orgnih.gov An intention-to-treat analysis showed a 23.3% risk reduction. nih.gov this compound was found to be beneficial for both men and women. nih.gov

Table 1: Key Findings from TASS and CATS Trials

Trial Comparison Patient Population Key Finding Citation
TASS This compound vs. Aspirin 3,069 patients with recent TIA or minor stroke This compound was more effective than aspirin in preventing stroke. ahajournals.orgccjm.org 12% relative risk reduction for nonfatal stroke or death. ahajournals.org ahajournals.orgccjm.orgahajournals.org
CATS This compound vs. Placebo 1,072 patients with recent thromboembolic stroke 30.2% relative risk reduction in stroke, MI, or vascular death with this compound. ahajournals.orgnih.gov ahajournals.orgnih.gov

Management of Coronary Artery Disease

This compound in Coronary Artery Stenting: Prevention of Subacute Stent Thrombosis

This compound, particularly when used in combination with aspirin, has been a cornerstone in preventing subacute stent thrombosis following coronary artery stenting. jst.go.jpresearchgate.netnih.gov Stent thrombosis is a serious complication that can lead to acute myocardial infarction or the need for repeat surgery. nih.gov The use of dual antiplatelet therapy with this compound and aspirin has been shown to dramatically reduce the risk of this complication compared to anticoagulation therapy. jst.go.jpnih.gov Several studies, including the Intracoronary Stenting and Antithrombotic Regimen (ISAR) and Stent Anticoagulation Restenosis Study (STARS) trials, demonstrated a significant reduction in cardiac events and stent thrombosis with the addition of this compound to aspirin. pcronline.compcronline.com In fact, these trials reported a reduction of approximately 80% in the 30-day incidence of ischemic events, particularly stent thrombosis. pcronline.com

Dual Antiplatelet Therapy with Aspirin Post-Stenting

Dual antiplatelet therapy (DAPT) with this compound and aspirin became the standard of care for preventing stent thrombosis after coronary stent placement. jst.go.jpnih.gov This combination therapy has been shown to be superior to both aspirin alone and aspirin combined with oral anticoagulants in reducing thrombotic events. nih.govpcronline.com Studies like the Multicentre Aspirin and this compound Trial after Intracoronary Stenting (MATTIS) and the FANTASTIC study provided evidence supporting the use of DAPT with this compound and aspirin. pcronline.comacc.org The MATTIS trial, which focused on high-risk patients, found that dual antiplatelet therapy was associated with a significant reduction in major bleeding and vascular complications, and a strong trend towards fewer cardiac events compared to aspirin and oral anticoagulation. acc.org Research has also shown that pretreatment with this compound before a stenting procedure can lead to a sustained decrease in adverse cardiac events. ahajournals.org

Application in Unstable Angina and Myocardial Infarction

This compound has also been evaluated in the context of unstable angina and acute myocardial infarction (AMI). ahajournals.org In patients with unstable angina, one study showed a 6.3% absolute reduction in the combined endpoint of vascular death and nonfatal myocardial infarction with this compound compared to no antiplatelet therapy. ahajournals.org Another study focusing on unstable angina, the Studio della Ticlopidina nell'Angina Instabile (STAI), suggested a reduction in major adverse cardiac events with this compound. tubitak.gov.tr

In the setting of acute myocardial infarction, a study investigating the adjunctive use of this compound with aspirin showed a trend towards a lower need for revascularization and lower rates of reinfarction in the this compound group, although the results were not statistically significant. tubitak.gov.trtubitak.gov.tr The researchers noted that with a larger patient population, the additional effects of this compound might show a significant reduction in reinfarction rates and the need for bypass surgery. tubitak.gov.tr

Role in Coronary Artery Bypass Graft Patency

This compound has been investigated for its potential to improve the patency of saphenous vein grafts following coronary artery bypass graft (CABG) surgery. Several studies have demonstrated a beneficial effect, although its use has been nuanced by comparisons with other antiplatelet agents and the emergence of newer drugs. bestbets.orgoup.comoatext.com

In a double-blind, placebo-controlled trial involving 173 patients who underwent venous CABG, this compound significantly reduced the rate of graft occlusion. nih.gov The intention-to-treat analysis showed lower occlusion rates in the this compound group compared to placebo at 10 days (7.1% vs. 13.4%), 180 days (15.0% vs. 24.0%), and 360 days (15.9% vs. 26.1%). nih.gov The study highlighted that most occlusions occur within the first six months post-surgery, a period during which this compound demonstrated a significant protective effect. nih.gov Another double-blind study with 150 patients undergoing aortocoronary bypass procedures found a graft attrition rate of 10.1% in the this compound group versus 20.3% in the placebo group after three months. nih.gov This effect was even more pronounced when analyzing only patients with concordant biological data, showing a 7.1% attrition rate with this compound versus 21.8% with placebo. nih.gov However, this protective effect appeared to diminish after the discontinuation of the drug. nih.gov

A prospective randomized trial comparing this compound with the anticoagulant acenocoumarol (B605123) in 149 patients found no substantial difference in graft patency at three months post-surgery. oup.com The average patency rate per patient was 84% for this compound and 82% for acenocoumarol, suggesting this compound could be an alternative to anticoagulants for preventing postoperative graft occlusion. oup.com

However, some larger analyses have presented conflicting findings. A secondary analysis of the PREVENT IV trial, which included 1,828 participants, found that the postoperative use of clopidogrel (B1663587) or this compound was unexpectedly associated with a higher rate of vein graft failure at 12-18 months. nih.govresearchgate.net This contrasts with earlier, smaller studies and meta-analyses that suggested a benefit from thienopyridine use.

Table 1: this compound in Coronary Artery Bypass Graft Patency

StudyComparisonNumber of PatientsKey FindingCitation
Limete et al. (1987)This compound vs. Placebo173Significantly reduced graft occlusion rate at 10, 180, and 360 days with this compound. nih.gov
Guerin et al. (1989)This compound vs. Placebo150Graft attrition rate of 10.1% (this compound) vs. 20.3% (placebo) at 3 months. nih.gov
Pfisterer et al. (1984)This compound vs. Acenocoumarol149Similar patency rates at 3 months (84% this compound vs. 82% acenocoumarol). oup.com
PREVENT IV Trial (Secondary Analysis)Clopidogrel/Ticlopidine Use vs. No Use1828Postoperative use associated with higher odds of vein graft failure. nih.govresearchgate.net

Peripheral Artery Disease and Other Thrombotic Conditions

This compound has shown efficacy in improving symptoms and outcomes for patients with peripheral arterial disease (PAD) and intermittent claudication. nih.govthieme-connect.com Its role is supported by several clinical trials demonstrating benefits in walking distance and a reduction in cardiovascular events. nih.govnih.gov

A multicenter, double-blind trial involving 169 patients with intermittent claudication found that after six months, a significantly higher proportion of patients in the this compound group (47%) had increased their walking distance by over 50% compared to the placebo group (34%). nih.gov Furthermore, the this compound group experienced fewer significant cardiovascular events (2 patients vs. 9 in the placebo group). nih.gov Another 21-month double-blind trial with 151 patients showed a progressive and sustained improvement in both pain-free and maximum walking distances that was significantly greater with this compound than with placebo. nih.gov This study also noted a significant increase in the ankle-arm systolic blood pressure ratio in the this compound group, indicating improved peripheral circulation. nih.gov

In a French randomized trial, 243 patients who had undergone femoropopliteal or femorotibial bypass surgery with saphenous-vein grafts were treated with either this compound or a placebo. jwatch.orgnih.gov After two years, the proportion of patients alive with a patent graft was significantly higher in the this compound group (66%) compared to the placebo group (51%). jwatch.orgnih.gov A meta-analysis of studies on patients with intermittent claudication further suggested a significant benefit of this compound on mortality and the need for revascularization. nih.gov

Table 2: Efficacy of this compound in Peripheral Arterial Disease

Study/TrialNumber of PatientsPrimary OutcomeResultCitation
Multicenter Trial (Balsano et al., 1989)169Walking distance and cardiovascular events at 6 months.Greater increase in walking distance and fewer cardiovascular events with this compound. nih.gov
21-Month Double-Blind Trial (Boccalon et al., 1989)151Pain-free and maximum walking distances.Progressive and sustained improvement in walking distances with this compound. nih.gov
French Randomized Trial (Becquemin et al., 1997)243Graft patency at 2 years post-bypass surgery.66% of this compound patients alive with patent graft vs. 51% in placebo group. jwatch.orgnih.gov

This compound has been investigated for its potential to slow the progression of diabetic microvascular complications, particularly nonproliferative diabetic retinopathy. nih.govnih.gov The this compound Microangiopathy of Diabetes (TIMAD) study, a placebo-controlled trial, provided significant evidence in this area. texas.govahajournals.org

The TIMAD study enrolled 435 patients with nonproliferative diabetic retinopathy and followed them for up to three years. texas.gov The results showed that this compound treatment significantly reduced the progression of retinopathy. nih.govtexas.gov Specifically, for insulin-dependent diabetic patients, this compound was associated with a sevenfold reduction in the progression of microaneurysms compared to placebo. ahajournals.orgkarger.com This finding suggests that by inhibiting platelet aggregation, this compound can interfere with the microthrombotic processes thought to contribute to the pathology of diabetic retinopathy. nih.govnih.gov

This compound has been shown to reduce thromboembolic events in patients undergoing hemodialysis by improving the patency of arteriovenous (AV) fistulas. nih.govnih.gov Thrombosis is a common cause of primary failure for AV fistulas, which are essential for vascular access in hemodialysis patients. nih.govjournalrip.com

Several studies have demonstrated that antiplatelet agents, including this compound, can decrease the frequency of AV fistula failure. nih.govnih.gov A double-blind, randomized study assessing Brescia-Cimino AV fistulas found that over a one-month period, failure occurred in two of six fistulas in the this compound group compared to five of nine in the placebo group, suggesting that this compound enhances short-term fistula efficacy. nih.gov A more recent randomized clinical trial involving 124 patients reported that after three months, only four patients in the this compound group experienced fistula thrombosis, compared to 16 patients in the placebo group, a statistically significant difference. tums.ac.ir A meta-analysis also concluded that this compound was notable for reducing fistula thrombosis. researchgate.net These findings support the use of this compound for preventing early AV fistula thrombosis in hemodialysis patients. journalrip.comtums.ac.ire-jkda.org

The application of this compound has been explored in other conditions characterized by vascular occlusion, such as sickle cell disease and subarachnoid hemorrhage. nih.gov Therapeutic trials have suggested a promising role for this compound in managing these disorders. nih.gov

In patients with sickle cell disease, who are prone to vaso-occlusive crises, this compound has shown some potential for improvement. nih.govnih.gov However, the experience with this compound in this patient population remains limited. medlink.comresearchgate.net

Similarly, for patients with subarachnoid hemorrhage, often caused by ruptured aneurysms, this compound has been investigated. nih.govemcrit.org Some studies have indicated a degree of improvement with this compound administration in these cases. nih.gov However, the use of antiplatelet agents in this context is complex due to the risk of hemorrhage. medlink.com

V. Adverse Event Profiles and Their Pathophysiological Basis

Hematological Complications and Their Mechanisms

Ticlopidine therapy can lead to several significant hematological disturbances, including neutropenia, agranulocytosis, thrombocytopenia, thrombotic thrombocytopenic purpura (TTP), aplastic anemia, and pancytopenia. The mechanisms underlying these effects are complex and are thought to involve direct cellular toxicity and the formation of reactive metabolites.

Neutropenia and Agranulocytosis: Incidence, Onset, and Reversibility

Neutropenia, defined as a decrease in the absolute neutrophil count (ANC) below 1.2 x 10⁹ cells/L, and its more severe form, agranulocytosis (ANC < 0.45 x 10⁹ cells/L), are among the most frequently reported serious hematological adverse events associated with this compound.

Incidence of Neutropenia and Severe Neutropenia: In clinical trials, the incidence of neutropenia (ANC < 1.2 x 10⁹ cells/L) was reported to be approximately 2.4% of patients treated with this compound. A more severe form of neutropenia (ANC < 0.45 x 10⁹ cells/L) occurred in about 0.8% of patients hres.cadominapharm.comhres.cahres.ca.

Onset and Reversibility: The onset of neutropenia typically occurs within the first 3 to 12 weeks of therapy and can develop rapidly over a few days hres.cahres.ca. While the condition can be life-threatening, it is generally reversible upon discontinuation of the drug. Recovery of neutrophil counts usually occurs within 1 to 3 weeks after stopping this compound, although in some instances, recovery may take longer hres.cahres.ca. Delayed onset of neutropenia, even after drug discontinuation, has also been reported drugs.com.

Hematological ComplicationIncidence Rate (%)Notes
Neutropenia (ANC < 1.2 x 10⁹/L)2.4Observed in clinical trials hres.cadominapharm.comhres.cahres.ca
Severe Neutropenia (ANC < 0.45 x 10⁹/L)0.8Observed in clinical trials hres.cadominapharm.comhres.ca
Thrombocytopenia0.4Observed in clinical trials hres.cahres.ca
TTP0.02 - 0.06Estimated incidence of 1 case per 1600 to 5000 patients hres.cahres.cahres.cadynamed.com
Aplastic AnemiaRareMedian posterior probability for causality: 0.81 (0.57–0.93) nih.gov
PancytopeniaRareMedian posterior probability for causality: 0.78 (0.61–0.89) nih.gov
Proposed Mechanisms: Direct Cytotoxicity on Myeloid Precursors, Reactive Metabolite Formation

The pathogenesis of this compound-induced neutropenia and agranulocytosis is not fully elucidated but is believed to involve several mechanisms:

Direct Cytotoxicity: this compound has demonstrated a dose-dependent direct cytotoxic effect on myeloid precursor cells in bone marrow cultures. This toxicity may be attributed to localized increases in prostaglandin (B15479496) E₁ or potentially genetic predispositions in certain individuals nih.gov. Research indicates that both the parent compound and metabolites of this compound are cytotoxic to human myeloid progenitor cells researchgate.net.

Reactive Metabolite Formation: Similar to other drugs known to cause hematological toxicity, this compound can be metabolized into reactive intermediates, such as thiophene-S-oxide. These reactive metabolites can form covalent linkages with cellular proteins, including neutrophil membrane glycoproteins. This process may lead to the formation of drug-protein adducts, which can trigger toxic effects through a hapten-type mechanism, potentially involving immune responses nih.govnih.gov. Neutrophil enzymes, like myeloperoxidase, are implicated in the production of these reactive metabolites nih.gov.

Immune-Mediated Mechanisms: Immune-mediated destruction of circulating neutrophils is also proposed. This can occur when the drug or its reactive metabolite binds to the neutrophil membrane, leading to the production of drug-specific antibodies or T cells directed against the altered cell surface nih.govmdpi.com.

Thrombotic Thrombocytopenic Purpura (TTP): Incidence, Clinical Presentation, and Management

Thrombotic thrombocytopenic purpura (TTP) is a rare but severe hematological disorder associated with this compound therapy. While not observed during initial clinical trials, numerous cases have been reported through post-marketing surveillance hres.cahres.ca.

Incidence: The estimated incidence of TTP associated with this compound ranges from approximately 1 case per 1600 to 5000 patients treated hres.cahres.cahres.cadynamed.com.

Clinical Presentation: TTP is characterized by a combination of clinical and laboratory findings, often including severe thrombocytopenia, microangiopathic hemolytic anemia (evidenced by fragmented red blood cells, or schistocytes, on a peripheral blood smear), neurological abnormalities (such as mental status changes, confusion, or seizures), renal dysfunction, and fever hres.cahres.canih.gov. The onset of TTP typically occurs between 2 and 12 weeks after initiating this compound therapy, although some cases have been reported to occur as early as the same day or more than 12 weeks after administration hres.canih.gov.

Management: Prompt discontinuation of this compound is crucial upon suspicion of TTP. The primary treatment involves plasma exchange (TPE), which aims to remove antibodies and large von Willebrand factor (ULVWF) multimers and replace deficient ADAMTS13 hres.canih.gov. Platelet transfusions should generally be avoided as they may accelerate thrombosis in patients with TTP hres.ca.

Thrombocytopenia

Thrombocytopenia, characterized by a reduced platelet count, is another hematological adverse event linked to this compound.

Incidence: In clinical trials, thrombocytopenia (defined as a platelet count below 0.8 x 10¹¹ cells/L) was observed in approximately 0.4% of patients receiving this compound. This incidence was comparable to that observed with aspirin (B1665792) or placebo hres.cahres.ca. Thrombocytopenia can manifest as an isolated finding or occur concurrently with neutropenia hres.cahres.ca.

Onset and Reversibility: Similar to neutropenia, thrombocytopenia typically emerges during the first 3 to 12 weeks of treatment and usually resolves after the drug is discontinued (B1498344) hres.cahres.ca.

Aplastic Anemia and Pancytopenia

Aplastic anemia and pancytopenia are rarer, yet severe, hematological complications associated with this compound use. Aplastic anemia, a condition where the bone marrow fails to produce sufficient blood cells, is considered a rare side effect nih.gov. Most reported cases of aplastic anemia have occurred within the first three months of treatment drugs.com. Pancytopenia, characterized by a reduction in all three types of blood cells (red blood cells, white blood cells, and platelets), has also been documented hres.cahres.canih.gov.

Monitoring Strategies for Hematological Adverse Events

Given the potential for severe and sometimes unpredictable hematological adverse events, close monitoring of patients receiving this compound is essential, particularly during the initial phase of treatment.

Routine Blood Counts: It is recommended that all patients have a baseline white blood cell (WBC) count with a differential and a platelet count performed before initiating this compound therapy hres.cahres.cahres.ca. This monitoring should continue at weekly intervals for the first three months of treatment hres.cahres.cahres.ca.

Clinical Vigilance: Patients should be educated about the signs and symptoms of potential hematological complications, such as fever, sore throat, unusual bleeding, bruising, purpura, or jaundice hres.ca. They should be instructed to immediately report any such symptoms to their healthcare provider and to discontinue the medication if advised hres.cadrugs.com.

Discontinuation Criteria: this compound should be promptly discontinued if any evidence of neutropenia or TTP is detected drugs.com. Monitoring should also extend to signs of infection or bleeding hres.ca.

Vi. Drug Interactions and Pharmacokinetic Considerations

Interactions Affecting Ticlopidine Metabolism

The plasma concentration and subsequent efficacy of this compound, a prodrug that requires hepatic metabolism for its antiplatelet activity, can be altered by concomitant administration of drugs that inhibit or induce metabolic enzymes.

This compound undergoes extensive metabolism in the liver nih.gov. The co-administration of substances that affect the cytochrome P450 (CYP450) enzyme system can therefore modify its plasma levels and effects.

CYP450 Inhibitors: Drugs that inhibit the CYP450 enzymes involved in this compound's metabolism can lead to altered plasma concentrations. For instance, chronic administration of cimetidine, a non-specific CYP450 inhibitor, has been shown to reduce the clearance of a single dose of this compound by 50% rxlist.comdrugs.comnih.gov. Other drugs that may decrease the metabolism of this compound include amprenavir, abiraterone, and amlodipine drugbank.com.

CYP450 Inducers: Conversely, drugs that induce CYP450 enzymes could potentially increase the metabolism of this compound aap.org. Examples of substances that may increase this compound's metabolism include abatacept and adalimumab drugbank.com. However, it is noteworthy that chronic administration of phenobarbital, a known enzyme inducer, did not alter the inhibitory effects of this compound on platelet aggregation in a study of six normal volunteers drugs.com.

Other Interactions Affecting this compound Levels: Absorption of this compound can also be affected. Co-administration with antacids can result in an 18% decrease in the plasma levels of this compound nih.govrxlist.comdrugs.com.

Table 1: Selected Drug Interactions Affecting this compound Metabolism
Interacting Drug/ClassEffect on this compoundMechanism
CimetidineIncreased plasma concentrationInhibition of CYP450-mediated metabolism rxlist.comdrugs.comnih.gov
AmprenavirPotentially decreased metabolismInhibition of metabolism drugbank.com
AbataceptPotentially increased metabolismInduction of metabolism drugbank.com
AntacidsDecreased plasma levels by 18%Reduced absorption nih.govrxlist.comdrugs.com

Interactions Affecting Co-administered Drugs

This compound is a significant inhibitor of several CYP450 isoenzymes, which can lead to clinically important interactions by increasing the plasma concentrations of drugs that are substrates for these enzymes nih.govwikipedia.org.

This compound is a potent, competitive, and mechanism-based inhibitor of CYP2C19 nih.govnih.govresearchgate.netacs.orgdrugbank.com. It is also a potent inhibitor of CYP2D6 and a moderate inhibitor of CYP1A2 nih.govdrugbank.com. This broad-spectrum inhibition can elevate the plasma concentrations and potential toxicity of numerous drugs. For example, this compound can increase the plasma half-life of antipyrine by 30% and reduce the clearance of theophylline, a CYP1A2 substrate nih.govfda.gov. Concomitant administration has resulted in elevated phenytoin plasma levels, leading to associated somnolence and lethargy rxlist.comdrugs.comnih.gov. The metabolism of omeprazole, a CYP2C19 substrate, is also significantly inhibited by this compound nih.govnih.gov.

Table 2: this compound's Inhibitory Effect on Cytochrome P450 Isoforms
CYP450 IsoformDegree of Inhibition by this compoundExample Substrates Affected
CYP2C19Potent, competitive, mechanism-based nih.govresearchgate.netacs.orgdrugbank.comOmeprazole, Phenytoin nih.govnih.gov
CYP2D6Potent, competitive nih.govdrugbank.comN/A
CYP1A2Moderate nih.govdrugbank.comTheophylline nih.govnih.gov
CYP2C9Weak nih.govdrugbank.comR-warfarin nih.govnih.gov
CYP2E1Marginal nih.govdrugbank.comN/A
CYP3AMarginal nih.govdrugbank.comN/A

This compound can alter the pharmacokinetics of various drugs through mechanisms that may include inhibition of metabolism or excretion.

Ampicillin and Amrinone: this compound may decrease the excretion rate of both ampicillin and amrinone, which could lead to higher serum levels of these drugs drugbank.com.

Anagrelide and Anastrozole: The metabolism of both anagrelide and anastrozole can be decreased when they are combined with this compound drugbank.comdrugbank.com.

Nicardipine: A significant interaction occurs with oral nicardipine. This compound enhances the bioavailability of orally administered nicardipine, potentially by inhibiting the CYP3A subfamily of enzymes in the intestine and/or liver, thereby reducing its first-pass metabolism ekjcp.orgekjcp.org. This interaction does not appear to significantly affect the pharmacokinetics of intravenously administered nicardipine ekjcp.org.

Pharmacodynamic Interactions with Other Antiplatelet Agents (e.g., Aspirin (B1665792), NSAIDs)

When this compound is used with other antiplatelet agents, the primary concern is an additive or synergistic effect that increases the risk of bleeding empathia.ai.

Aspirin: this compound potentiates the effect of aspirin on platelet aggregation rxlist.comdrugs.com. Specifically, while aspirin does not affect the this compound-mediated inhibition of ADP-induced platelet aggregation, this compound enhances the effect of aspirin on collagen-induced platelet aggregation drugs.comdrugs.comdrugs.com. This synergistic action significantly increases the antiplatelet effect and bleeding risk empathia.ai. For this reason, long-term concomitant use is generally not recommended drugs.comdrugs.com. However, short-term dual therapy for up to 30 days is utilized in specific clinical settings, such as following coronary artery stent implantation drugs.com.

Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Similar to aspirin, this compound potentiates the effect of other NSAIDs on platelet aggregation, and the safety of their concomitant use has not been established rxlist.comdrugs.comfda.gov. This combination should be used with caution, particularly in patients with lesions prone to bleeding, such as ulcers drugs.com.

Interactions with Anticoagulants (e.g., Warfarin)

The co-administration of this compound with oral anticoagulants requires careful consideration due to the potential for altered anticoagulant effects and increased bleeding risk.

Warfarin: this compound exhibits an enantioselective kinetic interaction with warfarin nih.gov. A study in patients on long-term warfarin therapy found that this compound co-administration led to a significant 25.7% increase in the plasma concentrations of the less potent R-warfarin enantiomer, with no significant change in the concentration of the more potent S-warfarin nih.gov. While mean International Normalized Ratio (INR) values did not change significantly, there was considerable interindividual variability, suggesting that while the interaction may be of minimal clinical significance for most patients, monitoring is still prudent nih.gov.

Vii. Comparative Effectiveness and Safety with Other Antiplatelet Agents

Ticlopidine vs. Clopidogrel (B1663587): Efficacy and Safety Profiles

This compound and clopidogrel are both thienopyridine derivatives that have played crucial roles in the prevention of cardiovascular events. While sharing a common mechanism of action, their clinical application and safety profiles have led to a shift in prescription patterns over time.

This compound and clopidogrel are both prodrugs that require metabolic activation in the liver by the cytochrome P450 (CYP450) enzyme system to exert their antiplatelet effects. nih.gov Their active metabolites irreversibly bind to the P2Y12 subtype of the adenosine (B11128) diphosphate (B83284) (ADP) receptor on the surface of platelets. This binding prevents ADP from inducing platelet activation and aggregation, thereby inhibiting thrombus formation.

The onset of their antiplatelet effect is delayed, typically taking 24 to 48 hours to become apparent, with peak effects observed after 3 to 5 days of administration. nih.gov This delayed onset is a key characteristic of both drugs.

Clinical trials have compared the efficacy of this compound and clopidogrel in several cardiovascular settings, most notably after coronary stent implantation and for the prevention of stroke.

In the context of coronary artery stenting , multiple studies have shown that clopidogrel has a similar efficacy to this compound in preventing major adverse cardiac events (MACE) and stent thrombosis. A meta-analysis of randomized trials and registries involving 13,955 patients found that the rate of MACE at 30 days was significantly lower in the clopidogrel group (2.10%) compared to the this compound group (4.04%). Mortality was also lower with clopidogrel (0.48% vs. 1.09%).

For stroke prevention , both this compound and clopidogrel have been shown to be at least as effective as aspirin (B1665792). nih.gov One population-based case-cohort study in Taiwan suggested that for stroke prevention, this compound was not inferior to aspirin, whereas clopidogrel was associated with a higher risk of recurrent stroke compared to aspirin.

In patients with peripheral arterial disease (PAD) , the COOPER study, a multicenter, randomized, double-blind trial, compared the safety and efficacy of clopidogrel to this compound in Japanese patients. The study found that the risk of vascular events was similar in both groups. nih.gov

Comparative Clinical Outcomes: this compound vs. Clopidogrel

Indication Study/Analysis This compound Outcome Clopidogrel Outcome Conclusion
Coronary Stenting Meta-analysis (13,955 patients) 4.04% MACE at 30 days 2.10% MACE at 30 days Clopidogrel was associated with a lower rate of MACE and mortality.
Stroke Prevention Taiwanese cohort study Not inferior to aspirin Higher risk of recurrent stroke vs. aspirin This compound was not inferior to aspirin, while clopidogrel was associated with a higher risk of recurrent stroke in this study.
Peripheral Artery Disease COOPER Study Similar vascular event rate to clopidogrel Similar vascular event rate to this compound Both drugs showed similar efficacy in preventing vascular events. nih.gov

The primary reason for the shift from this compound to clopidogrel in clinical practice is the significantly better safety profile of clopidogrel. This compound is associated with a higher incidence of severe adverse effects, most notably neutropenia, a condition characterized by a low level of neutrophils, a type of white blood cell. This can increase the risk of serious infections. The incidence of severe neutropenia with this compound is approximately 0.8% to 1%. youtube.com Another rare but serious adverse effect associated with this compound is thrombotic thrombocytopenic purpura (TTP).

Clopidogrel, on the other hand, has a much lower incidence of these hematological side effects. The risk of severe neutropenia with clopidogrel is about 0.04%, which is significantly lower than with this compound but still twice that of aspirin. youtube.com Gastrointestinal side effects and rash are also more common with this compound.

The COOPER study in patients with PAD reported that the cumulative incidence of "safety events of interest" (including clinically significant bleeding, blood disorders, and hepatic dysfunction) at 12 weeks was 13.6% for this compound compared to just 2.4% for clopidogrel. nih.gov

Given the similar efficacy and superior safety profile, the risk-benefit assessment strongly favors clopidogrel over this compound for the prevention of atherothrombotic events.

Adverse Event Comparison: this compound vs. Clopidogrel

Adverse Event This compound Clopidogrel
Severe Neutropenia ~0.8% - 1% ~0.04%
Thrombotic Thrombocytopenic Purpura (TTP) Associated Risk Rare
Gastrointestinal Side Effects & Rash More Common Less Common
"Safety Events of Interest" (COOPER Study) 13.6% at 12 weeks 2.4% at 12 weeks

This compound vs. Newer P2Y12 Inhibitors (e.g., Prasugrel (B1678051), Ticagrelor)

Direct comparative clinical trials between this compound and the newer, more potent P2Y12 inhibitors, prasugrel and ticagrelor, are largely unavailable. This is because by the time prasugrel and ticagrelor were developed and introduced into clinical practice, clopidogrel had already replaced this compound as the standard of care due to its superior safety profile.

The development of antiplatelet therapy saw a progression from this compound to its analogue, clopidogrel, in the 1990s. hematology.org Subsequently, prasugrel and ticagrelor were developed to overcome some of the limitations of clopidogrel, such as its variable patient response. Clinical trials have demonstrated that both prasugrel and ticagrelor have a more rapid onset of action and provide more potent and consistent platelet inhibition compared to clopidogrel.

Given the established superiority of clopidogrel over this compound in terms of safety, and the demonstrated enhanced antiplatelet effects of prasugrel and ticagrelor over clopidogrel, it can be inferred that these newer agents would also be considered superior to this compound. However, it is important to note that this is an indirect assessment in the absence of head-to-head clinical trial data.

This compound in Combination with Aspirin vs. Monotherapy or Other Regimens

The combination of this compound with aspirin has been a cornerstone of antiplatelet therapy, particularly after coronary stent implantation. Research has shown a synergistic effect when these two agents are used together.

A study analyzing the influence of aspirin, this compound, or their combination on platelet activation and aggregation after stent implantation demonstrated that the combination of this compound and aspirin resulted in synergistic and accelerated platelet inhibitory effects compared to monotherapy with either agent alone.

Another randomized comparison of combined this compound and aspirin therapy versus aspirin therapy alone after successful intravascular ultrasound-guided stent implantation found no significant difference in the incidence of stent thrombosis or other clinical endpoints at one month. However, the study was relatively small, and the authors noted that the low incidence of thrombotic events may have limited the ability to detect a significant difference.

Experimental models have also shown increased antithrombotic activity and reduced thrombus formation with the combination of this compound and aspirin compared to either drug alone. researchgate.net

Viii. Research Methodologies and Challenges in Ticlopidine Studies

Clinical Trial Design and Considerations

The cornerstone of evidence for ticlopidine's clinical use has been the randomized, double-blind, placebo-controlled trial. This design is considered the gold standard for minimizing bias and determining a drug's true effect.

Key examples of such trials involving this compound include:

The this compound Aspirin (B1665792) Stroke Study (TASS): This multicenter, triple-blind, controlled trial compared this compound to aspirin for the prevention of secondary atherothrombotic stroke or death in 3,069 patients. reliasmedia.comahajournals.org Patients were randomized to receive either this compound or aspirin. ahajournals.org The study was designed to directly compare the two active treatments, a more clinically relevant comparison than against a placebo. ahajournals.org

The Canadian American this compound Study (CATS): This was a multicenter, randomized, placebo-controlled trial that evaluated this compound in 1,053 patients who had a recent thromboembolic event to assess its efficacy in reducing the risk of secondary stroke, myocardial infarction, or vascular events. reliasmedia.comahajournals.org The use of a placebo control was crucial in establishing this compound's efficacy against no active treatment. ahajournals.org

The Clopidogrel (B1663587) versus this compound in Patients Undergoing Stent Implantation (CLASSICS) Trial: This double-blind study compared the safety of clopidogrel with and without a loading dose against this compound, both in combination with aspirin, after coronary stenting. reliasmedia.com

Table 1: Key Features of Major this compound Clinical Trials

Trial NameComparisonPrimary ObjectiveBlindingControl
TASS This compound vs. AspirinPrevention of secondary stroke/deathTriple-blindActive (Aspirin)
CATS This compound vs. PlaceboReduction of secondary stroke, MI, vascular eventsDouble-blindPlacebo
CLASSICS Clopidogrel vs. This compound (with Aspirin)Safety after coronary stentingDouble-blindActive (this compound)

MI: Myocardial Infarction

A significant consideration in the design of these trials was the need for rigorous monitoring, particularly for hematological side effects like neutropenia. reliasmedia.com For instance, in the TASS and CATS trials, laboratory assessments were performed every two weeks for the first three months of treatment. ahajournals.orgnih.gov

Post-Marketing Surveillance and Observational Studies

Following a drug's approval, post-marketing surveillance and observational studies play a critical role in monitoring its long-term safety and effectiveness in a broader patient population. For this compound, these studies have been instrumental in identifying rare but serious adverse events.

Thrombotic Thrombocytopenic Purpura (TTP): While not observed in initial clinical trials, cases of TTP associated with this compound use were reported through spontaneous worldwide post-marketing surveillance. hres.ca The estimated incidence of TTP linked to this compound was found to be significantly higher than in the general population. hres.ca

Neutropenia: A post-marketing surveillance study in Korea investigated the incidence of neutropenia with a combination drug of this compound and Ginkgo biloba extract. researchgate.net

Comparative Effectiveness: Several nonrandomized, observational studies have suggested that clopidogrel may have a similar efficacy to this compound but with fewer adverse effects when used for prophylaxis with coronary stent thrombosis. reliasmedia.com

These observational studies, while not providing the same level of evidence as randomized controlled trials, are crucial for detecting safety signals that may not be apparent in the more controlled and often smaller populations of pre-approval trials. nih.gov

Ex Vivo and In Vitro Platelet Function Assays

To understand the pharmacological effects of this compound on its target, platelets, researchers have employed a variety of ex vivo and in vitro assays. These laboratory-based tests measure different aspects of platelet function.

Commonly used methods include:

Light Transmission Aggregometry (LTA): Considered the gold standard, LTA measures platelet aggregation in platelet-rich plasma in response to various agonists like ADP and collagen. wjgnet.comashpublications.org Studies have shown that this compound significantly inhibits ADP-induced platelet aggregation. nih.gov

Whole Blood Aggregometry: This method assesses platelet aggregation in whole blood, offering a more physiological environment than platelet-rich plasma. nih.govallenpress.com

Flow Cytometry: This technique can be used to study the expression of platelet surface receptors and activation markers. dovepress.com

Cone-Plate Viscometer: This instrument measures shear-induced platelet aggregation (SIPA), which was found to be significantly inhibited by oral this compound. nih.gov

Collagen-Bead Column Method: This assay evaluates platelet response in whole blood under shear stress conditions and has been shown to be a useful tool for monitoring this compound therapy. nih.gov

These assays are essential for elucidating the mechanism of action of antiplatelet drugs and for assessing the degree of platelet inhibition in treated patients. wjgnet.comdovepress.com

Table 2: Comparison of Platelet Function Assays for this compound

AssaySample TypePrincipleKey Finding with this compound
Light Transmission Aggregometry (LTA) Platelet-Rich PlasmaMeasures changes in light transmission as platelets aggregate.Significant inhibition of ADP-induced aggregation. nih.gov
Whole Blood Aggregometry Whole BloodMeasures changes in electrical impedance as platelets aggregate on electrodes.Provides a more physiological assessment. nih.gov
Cone-Plate Viscometer Platelet-Rich PlasmaMeasures shear-induced platelet aggregation.Significant inhibition of SIPA. nih.gov
Collagen-Bead Column Whole BloodMeasures platelet retention in a column with collagen-coated beads under shear stress.Significant inhibition of platelet retention at higher baseline rates. nih.gov

Pharmacogenetic and Pharmacogenomic Approaches to Predict Response and Adverse Events

The fields of pharmacogenetics and pharmacogenomics study how genetic variations influence an individual's response to drugs, including both efficacy and the risk of adverse reactions. mdpi.comeuropa.eu For this compound, these approaches have been explored to better understand the variability in patient outcomes.

This compound is a prodrug that requires metabolic activation by the hepatic cytochrome P450 (CYP) enzyme system. ahajournals.org Genetic polymorphisms in these enzymes can lead to altered drug metabolism and, consequently, variations in clinical response. nih.gov

While much of the pharmacogenetic research in the thienopyridine class has focused on clopidogrel and its relationship with CYP2C19 variants, the principles are relevant to this compound as well. nih.gov Research in this area aims to identify genetic markers that could predict which patients are more likely to experience a poor therapeutic response or develop adverse effects, paving the way for more personalized antiplatelet therapy. nih.gov However, the translation of these findings into routine clinical practice remains a challenge. nih.govnih.gov

Challenges in Studying this compound's Active Metabolites

A significant challenge in the study of this compound has been the nature of its active metabolite. This compound itself is inactive in vitro and must be metabolized in the liver to an active form that inhibits platelet function. ahajournals.orgnih.govacademie-sciences.fr

Key challenges include:

Instability: The active metabolite of this compound is highly unstable, making it difficult to isolate, synthesize, and study directly. academie-sciences.frnih.gov

Identification: For a long time, the precise structure of the active metabolite remained unidentified. ahajournals.org It was later discovered that a reactive thiol group is essential for its antiplatelet effects. nih.gov

In Vitro Inactivity: Because this compound is a prodrug, it does not inhibit platelet aggregation in in vitro test systems without prior metabolic activation. nih.govavma.org This necessitates the use of ex vivo studies or complex in vitro metabolic systems to assess its activity. avma.orgniph.go.jp

These challenges have meant that much of the understanding of this compound's action has been inferred from ex vivo studies of platelets taken from treated individuals, rather than from direct in vitro experiments with the active compound. ahajournals.orgacademie-sciences.fr

Methodological Considerations in Assessing Hematological Toxicities

The risk of serious hematological toxicities, such as neutropenia, agranulocytosis, and TTP, has been a major concern with this compound therapy. hres.carxlist.com The assessment of these adverse events requires specific methodological considerations.

Intensive Monitoring in Clinical Trials: Early clinical trials incorporated frequent blood monitoring, with complete blood counts performed every two weeks for the first three months of therapy, to detect hematological abnormalities. reliasmedia.comhres.ca

Causality Assessment: In post-marketing settings, determining whether an adverse event is caused by the drug can be challenging. Methodologies like the Bayesian Adverse Reaction Diagnostic Instrument (BARDI) have been used to perform systematic causality assessments of published case reports of this compound-associated hematologic dyscrasias. nih.govbac-lac.gc.ca

Defining and Grading Toxicity: Standardized definitions for hematological toxicities are crucial for consistent reporting and analysis. For example, neutropenia is often defined as an absolute neutrophil count (ANC) below a certain threshold (e.g., < 1.2 x 10⁹ cells/L), with severe neutropenia defined by an even lower count (e.g., < 0.45 x 10⁹ cells/L). hres.ca

Timing of Onset: Studies have characterized the typical timing of onset for different hematological toxicities. For instance, the incidence of TTP associated with this compound peaks at around 3 to 4 weeks of therapy, while neutropenia peaks at approximately 4 to 6 weeks. drugs.com This information is vital for guiding monitoring strategies.

The need for vigilant hematological monitoring has been a significant factor in the clinical use of this compound and has driven the development of alternative antiplatelet agents with more favorable safety profiles. reliasmedia.com

Ix. Current Status and Future Directions in Ticlopidine Research

Shifting Paradigms in Antiplatelet Therapy and Ticlopidine's Diminished Role

The landscape of antiplatelet therapy has undergone substantial transformation since this compound's introduction. Initially recognized for its ability to inhibit adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation, this compound was considered a significant advancement, proving effective in reducing the risk of stroke and preventing coronary stent occlusions wikipedia.orgacademie-sciences.frthoracickey.comhematology.org. Studies demonstrated its superiority over aspirin (B1665792) in certain patient populations, such as those with recent transient ischemic attacks (TIAs) or stroke nih.govbmj.comnih.gov. However, the development of newer thienopyridines, notably clopidogrel (B1663587), and subsequently more potent agents like prasugrel (B1678051) and ticagrelor, has led to a marked decline in this compound's widespread use wikipedia.orgpatsnap.comnih.govnih.gov. These newer drugs offer similar or enhanced efficacy with a more favorable safety profile, contributing to this compound's diminished role as a first-line therapy bmj.compatsnap.comnih.govjacc.org.

Re-evaluation of this compound in Specific Patient Populations

Despite its reduced general use, research continues to explore whether this compound retains value in specific patient subgroups. One area of interest is in patients exhibiting resistance to clopidogrel. Studies suggest that while cross-resistance between thienopyridines might exist, this compound could potentially serve as an alternative for individuals unresponsive to clopidogrel, particularly in the context of intracranial stenting neurores.orgfrontiersin.orguscjournal.comneurores.org. Furthermore, some research has explored its use in Asian populations, with early investigations into its metabolism and potential for idiosyncratic liver injury suggesting specific genetic predispositions in these groups nih.gov. However, comprehensive studies re-evaluating its efficacy and safety in these specific populations compared to current standards are limited.

Combination Therapies and Adjunctive Treatments

This compound has been investigated in combination with other agents to enhance its antiplatelet effects. Historically, the combination of this compound with aspirin was a standard approach for preventing thrombotic complications after coronary stent implantation medscape.comtg.org.auahajournals.orgnih.govnih.govahajournals.org. This dual therapy demonstrated synergistic effects, markedly inhibiting platelet aggregation induced by various agonists more effectively than either agent alone ahajournals.orgahajournals.orgnih.gov.

Research has also explored the combination of this compound with herbal extracts, such as Ginkgo biloba. Studies have indicated that combining this compound with Ginkgo biloba extract can increase anti-platelet effects and prolong bleeding time in preclinical models mattioli1885journals.comnih.gov. Clinical studies have also shown that Ginkgo biloba extract can increase this compound's AUC (area under the curve), suggesting a pharmacokinetic interaction, and has been investigated in clopidogrel-resistant patients undergoing carotid artery stenting frontiersin.orgms-editions.clnih.gov. However, the clinical significance and safety of such combinations require further rigorous investigation.

Novel Insights into this compound's Molecular Interactions and Adverse Event Pathogenesis

This compound functions as a prodrug, requiring hepatic metabolism by cytochrome P450 enzymes (including CYP2C19, CYP2B6, and CYP1A2) to form its active metabolite nih.govnih.govsmpdb.ca. This active metabolite irreversibly blocks the P2Y12 component of the ADP receptor on the platelet surface wikipedia.orgpatsnap.comsmpdb.cadrugbank.comhres.ca. By inhibiting ADP binding, it prevents the activation of the glycoprotein (B1211001) IIb/IIIa complex, which is crucial for fibrinogen binding and platelet aggregation patsnap.comdrugbank.comhres.ca. This mechanism disrupts the final common pathway of platelet aggregation, thereby reducing clot formation patsnap.comdrugbank.com.

Beyond its primary mechanism, this compound has also been shown to reduce levels of thromboxane (B8750289) A2 and beta-thromboglobulin, further contributing to its antithrombotic effects patsnap.com. Research into the pathogenesis of its adverse effects, particularly idiosyncratic liver injury, points towards complex hepatic metabolism of its molecular structure and potential links to specific HLA haplotypes in certain populations nih.gov. Understanding these molecular interactions and metabolic pathways is crucial for elucidating the mechanisms behind both its therapeutic actions and its adverse event profile.

Methodological Advancements in Antiplatelet Research Applicable to this compound

Advancements in platelet function testing offer new avenues for studying antiplatelet agents like this compound. Technologies such as multiple electrode aggregometry (MEA) and the VerifyNow®P2Y12 assay provide more precise and rapid assessments of platelet inhibition compared to older methods frontiersin.orgnih.gov. These assays can help in identifying patients with varying responses to antiplatelet drugs, including potential resistance frontiersin.orguscjournal.com. While this compound's clinical use has declined, applying these modern methodologies could provide deeper insights into its pharmacodynamics, potential for drug interactions, and individual patient variability in response, should it be considered in niche applications. Furthermore, advances in pharmacogenetic testing, such as identifying CYP2C19 polymorphisms, have significantly improved the understanding of clopidogrel's variable response, a concept potentially applicable to understanding this compound's metabolism and efficacy nih.govnih.govsmpdb.canih.gov.

Unexplored Therapeutic Potentials or Niche Applications for this compound

While this compound is rarely used today, its distinct mechanism of action and historical efficacy suggest potential for unexplored therapeutic potentials or niche applications. Its ability to inhibit ADP-mediated platelet aggregation, even in cases of clopidogrel resistance, remains a key area of interest for specific patient management neurores.orgfrontiersin.org. Additionally, early research suggested potential benefits in conditions such as diabetic microangiopathy and peripheral vascular disease, though these findings require further validation with modern trial designs nih.gov. The exploration of its effects on erythrocyte deformability and blood viscosity in preclinical models also hints at potential broader hemorheological applications that have not been fully investigated hres.ca. As research continues to unravel the complexities of platelet function and thrombosis, this compound might find renewed consideration in highly specific clinical scenarios where its unique profile offers an advantage.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate ticlopidine’s mechanism of action as a platelet aggregation inhibitor?

  • Methodological Answer : Use in vitro platelet-rich plasma (PRP) assays to measure adenosine diphosphate (ADP)-induced aggregation inhibition. Pair this with in vivo rodent models (e.g., tail-bleeding time assays) to assess pharmacodynamic effects. Ensure controls include untreated and clopidogrel-treated groups for comparative analysis. Validate purity and stability of this compound batches using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How should preclinical studies on this compound’s hepatotoxicity risks be designed to align with NIH reporting guidelines?

  • Methodological Answer : Follow the NIH’s Principles and Guidelines for Reporting Preclinical Research. Use a minimum of two animal species (e.g., rats and mice) with dose-ranging studies. Include histopathological liver assessments and serum alanine aminotransferase (ALT) measurements. Document all experimental conditions (e.g., fasting status, co-administered drugs) to enhance reproducibility .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound efficacy studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to estimate EC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals and effect sizes to quantify uncertainty. For skewed data, employ non-parametric methods like the Kruskal-Wallis test .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s clinical efficacy data and preclinical safety profiles?

  • Methodological Answer : Conduct meta-analyses of clinical trials (e.g., TASS and CATS studies) to identify confounding variables (e.g., patient comorbidities, CYP2C19 polymorphisms). Preclinically, use humanized liver mouse models to bridge interspecies metabolic differences. Apply Hill’s criteria for causality assessment to evaluate hepatotoxicity signals .

Q. What factorial design strategies optimize this compound’s formulation for enhanced bioavailability in pharmacokinetic studies?

  • Methodological Answer : Employ a 2^k factorial design to test variables like particle size (micronization), excipient ratios (e.g., polyethylene glycol), and pH modifiers. Measure outcomes such as Cmax, Tmax, and AUC via LC-MS/MS. Use response surface methodology (RSM) to identify optimal conditions .

Q. How can multi-omics approaches elucidate this compound’s off-target effects in cardiovascular disease models?

  • Methodological Answer : Integrate transcriptomics (RNA-seq) and proteomics (mass spectrometry) data from endothelial cell cultures treated with this compound. Use pathway enrichment tools (e.g., DAVID, Metascape) to identify dysregulated pathways (e.g., TGF-β signaling). Validate findings with CRISPR-Cas9 knockout models .

Data Integration & Theoretical Frameworks

Q. What conceptual frameworks guide the investigation of this compound’s interactions with CYP450 isoenzymes?

  • Methodological Answer : Apply the PICOT framework (Population: human hepatocytes; Intervention: this compound exposure; Comparison: untreated controls; Outcome: CYP2C19/2B6 activity; Time: 24–72h). Use Michaelis-Menten kinetics to quantify enzyme inhibition constants (Ki) .

Q. How should researchers address ethical challenges in human studies exploring this compound’s long-term hematologic effects?

  • Methodological Answer : Design prospective cohort studies with informed consent protocols emphasizing risks of neutropenia and thrombotic thrombocytopenic purpura (TTP). Include Data Safety Monitoring Boards (DSMBs) for interim analyses. Reference the FINER criteria (Feasible, Novel, Ethical, Relevant) to justify study scope .

Key Considerations for Researchers

  • Theoretical Linkage : Ground studies in ADP receptor (P2Y12) antagonism theory to contextualize mechanistic findings .
  • Data Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including raw data in supplementary files .
  • Interdisciplinary Collaboration : Engage chemical engineers (CRDC subclass RDF2050107) for particle technology insights and pharmacologists for PK/PD modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ticlopidine
Reactant of Route 2
Reactant of Route 2
Ticlopidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。